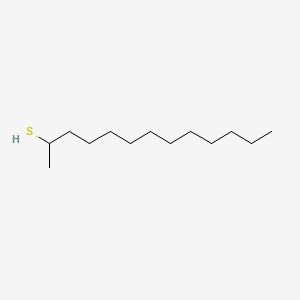

Tridecane-2-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62155-03-7 |

|---|---|

Molecular Formula |

C13H28S |

Molecular Weight |

216.43 g/mol |

IUPAC Name |

tridecane-2-thiol |

InChI |

InChI=1S/C13H28S/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h13-14H,3-12H2,1-2H3 |

InChI Key |

ZAPRCDVCNIREGW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(C)S |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Tridecane-2-thiol

Introduction

Tridecane-2-thiol is an organosulfur compound with the chemical formula C₁₃H₂₈S. It is a derivative of tridecane, a 13-carbon alkane, where a thiol (-SH) group is attached to the second carbon atom. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide provides a comprehensive overview of its expected physical properties based on the known characteristics of its structural isomer, Tridecane-1-thiol, the parent alkane, n-Tridecane, and the general properties of thiols. This document is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this compound's physical characteristics.

Predicted Physical and Chemical Properties

Thiols, also known as mercaptans, are sulfur analogs of alcohols.[1] The substitution of a sulfur atom for an oxygen atom significantly influences the compound's physical properties. Generally, thiols exhibit lower boiling points than alcohols of similar molecular weight due to the weaker hydrogen bonding capabilities of the sulfhydryl group (-SH) compared to the hydroxyl group (-OH).[1][2] They are also known for their strong, often unpleasant, odors.[1] this compound is expected to be a colorless liquid at room temperature with a characteristic thiol odor. It is predicted to be soluble in organic solvents and have limited solubility in water.[2][3]

Data Presentation: Physical Properties of Related Compounds

To provide a quantitative estimation of the physical properties of this compound, the following table summarizes the available data for the closely related compounds, n-Tridecane and 1-Tridecanethiol.

| Physical Property | n-Tridecane | 1-Tridecanethiol |

| Molecular Formula | C₁₃H₂₈ | C₁₃H₂₈S |

| Molecular Weight | 184.37 g/mol [4][5] | 216.43 g/mol [6] |

| Boiling Point | 234 °C[7][8] | Not Available |

| Melting Point | -5.5 °C[7][8] | Not Available |

| Density | 0.756 g/mL at 25 °C[7][8] | Not Available |

| Refractive Index | 1.425 at 20 °C[8] | Not Available |

| Solubility in Water | Insoluble[3][8][9] | Expected to be low |

Experimental Protocols

Accurate determination of the physical properties of this compound requires standardized experimental procedures. The following sections detail the methodologies for measuring key physical constants.

Boiling Point Determination (Capillary Tube Method)

The capillary tube method is a micro-scale technique suitable for determining the boiling point of a liquid sample.[10]

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., oil bath or melting point apparatus)[10]

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

A small amount of the liquid sample (a few drops) is placed into the small test tube.

-

A capillary tube, with its sealed end up, is placed inside the test tube containing the liquid.[10]

-

The test tube is attached to a thermometer.[10]

-

The assembly is placed in a heating bath.

-

The bath is heated gradually. As the temperature approaches the boiling point of the liquid, a stream of bubbles will emerge from the open end of the capillary tube.[11]

-

The heating is stopped, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[11]

Density Determination

The density of a liquid can be determined using several methods, including the use of a pycnometer or a graduated cylinder and balance.

Apparatus:

-

Pycnometer (a small glass flask with a precise volume) or a graduated cylinder

-

Analytical balance

Procedure (using a graduated cylinder):

-

The mass of a clean, dry graduated cylinder is measured using an analytical balance.[12]

-

A known volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[12]

-

The mass of the graduated cylinder containing the liquid is measured.[12]

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.[13]

-

The density is calculated by dividing the mass of the liquid by its volume.[14]

Refractive Index Determination

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and can be measured using a refractometer.

Apparatus:

-

Abbe refractometer or a digital refractometer

Procedure (using an Abbe refractometer):

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed and the light source is switched on.

-

The eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The control knob is turned to move the dividing line to the center of the crosshairs.

-

The refractive index is read from the scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the boiling point of a liquid using the capillary tube method.

Caption: Workflow for Boiling Point Determination.

References

- 1. Thiol - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Page loading... [guidechem.com]

- 4. Tridecane - Wikipedia [en.wikipedia.org]

- 5. Tridecane - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 6. 1-Tridecanethiol (CAS 19484-26-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Page loading... [guidechem.com]

- 8. n-Tridecane CAS#: 629-50-5 [m.chemicalbook.com]

- 9. TRIDECANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. wjec.co.uk [wjec.co.uk]

- 14. uoanbar.edu.iq [uoanbar.edu.iq]

Synthesis of Secondary Long-Chain Thiols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secondary long-chain thiols are a pivotal class of organosulfur compounds, distinguished by a sulfhydryl (-SH) group attached to a secondary carbon within a lengthy alkyl chain. Their unique structural and electronic properties, including nucleophilicity, redox activity, and metal-binding capabilities, have positioned them as critical components in a variety of applications, from drug development to materials science.[1][2] In pharmaceuticals, the thiol moiety is present in numerous drugs, where it can act as an antioxidant, a metal chelator, or a covalent binder to biological targets.[3] The long alkyl chain imparts lipophilicity, influencing the compound's solubility, membrane permeability, and pharmacokinetic profile. This guide provides an in-depth overview of the core synthetic methodologies for preparing secondary long-chain thiols, complete with experimental protocols, quantitative data, and visual representations of key workflows and related biological pathways.

Core Synthetic Methodologies

The synthesis of secondary long-chain thiols can be approached through several primary strategies, each with its own set of advantages and limitations. The choice of method often depends on the availability of starting materials, desired stereochemistry, and functional group tolerance.

Nucleophilic Substitution on Secondary Alkyl Halides

A direct and common method for thiol synthesis involves the SN2 reaction of a secondary long-chain alkyl halide with a sulfur nucleophile.[4]

-

Using Sodium Hydrosulfide (NaSH): This is a straightforward approach, but can be complicated by the formation of dialkyl sulfide byproducts, as the initially formed thiol can be deprotonated and react with another equivalent of the alkyl halide.[4] Using a large excess of sodium hydrosulfide can help to minimize this side reaction.[5]

-

Via Isothiouronium Salts: A two-step alternative involves reacting the alkyl halide with thiourea to form a stable isothiouronium salt. This salt is then hydrolyzed, typically under basic conditions, to yield the desired thiol.[4][6] This method often provides cleaner reactions with fewer sulfide byproducts compared to the direct use of NaSH, although it is considered less effective for secondary halides compared to primary ones.[1]

Conversion of Secondary Alcohols

Secondary alcohols are readily available starting materials and can be converted to thiols, often with inversion of stereochemistry, making this a powerful method for stereoselective synthesis.

-

Mitsunobu Reaction: The Mitsunobu reaction allows for the conversion of a secondary alcohol to a thioester using thioacetic acid as the nucleophile.[5][7] The reaction proceeds with clean inversion of stereochemistry at the alcohol carbon.[7][8] The resulting thioester is then hydrolyzed under basic conditions to furnish the secondary thiol.

Addition to Alkenes

The addition of hydrogen sulfide (H₂S) across the double bond of a long-chain alkene is an atom-economical method to produce thiols.

-

Acid-Catalyzed or Photochemical Addition: This reaction can be promoted by acid catalysts or UV light.[9] However, a significant drawback is the potential for the formation of substantial amounts of dialkyl sulfide byproducts, where the newly formed thiol adds to another alkene molecule.[10] Furthermore, under acidic conditions, rearrangement of the carbon skeleton can occur.[10] For linear α-olefins, this method typically yields secondary thiols according to Markovnikov's rule.

From Ketones

Long-chain ketones can be converted to their corresponding secondary thiols via dithioketal intermediates.

-

Thiolation via Dithioketals: The ketone is first converted to a cyclic dithioketal by reaction with a dithiol (e.g., 1,2-ethanedithiol or 1,3-propanedithiol) under acidic conditions. Subsequent reduction of the dithioketal with a reducing agent, such as lithium aluminum hydride or by hydrogenolysis, yields the secondary thiol.

Experimental Protocols

Protocol 1: Synthesis of a Secondary Thiol from a Secondary Alcohol via Mitsunobu Reaction and Hydrolysis

Step A: Thioacetate Formation

-

To a solution of the secondary long-chain alcohol (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF, ~0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add thioacetic acid (1.2 eq.).

-

Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the secondary long-chain thioacetate. The byproduct triphenylphosphine oxide can often be partially removed by precipitation from a nonpolar solvent (e.g., diethyl ether or a hexane/ethyl acetate mixture) prior to chromatography.

Step B: Hydrolysis to the Thiol

-

Dissolve the purified thioacetate (1.0 eq.) in methanol or ethanol (~0.2 M).

-

Add an aqueous solution of a base, such as sodium hydroxide (4.0 eq.) or potassium carbonate (4.0 eq.).

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the thioacetate is fully consumed.

-

Carefully acidify the reaction mixture to pH ~5 with a dilute acid (e.g., 1 M HCl) at 0 °C.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the secondary long-chain thiol. Further purification can be performed by distillation or chromatography if necessary.

Protocol 2: Synthesis of a Secondary Thiol from a Ketone via a Dithioketal Intermediate

Step A: Dithioketal Formation

-

To a solution of the long-chain ketone (1.0 eq.) in a suitable solvent such as dichloromethane or toluene, add 1,3-propanedithiol (1.2 eq.).

-

Add a catalytic amount of a Lewis acid (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂) or a protic acid (e.g., p-toluenesulfonic acid).

-

Stir the reaction at room temperature for 4-24 hours, often with removal of water using a Dean-Stark apparatus if using a protic acid catalyst. Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate).

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude dithioketal by column chromatography or distillation.

Step B: Reductive Desulfurization

-

This step should be performed with caution in a well-ventilated fume hood due to the malodorous nature of the product.

-

Prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄, ~3-4 eq.) in a dry ether solvent (e.g., THF or diethyl ether) at 0 °C.

-

Slowly add a solution of the purified dithioketal (1.0 eq.) in the same dry solvent to the reducing agent suspension.

-

Allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours.

-

Cool the reaction to 0 °C and carefully quench by sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting solids and wash thoroughly with an organic solvent.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude secondary long-chain thiol.

Data Presentation

| Method | Starting Material | Reagents | Typical Yield | Selectivity/Purity | Key Advantages | Key Disadvantages |

| Mitsunobu Reaction | Secondary Alcohol | PPh₃, DIAD/DEAD, Thioacetic acid; then NaOH or K₂CO₃ | 60-90% (over 2 steps) | High, with stereochemical inversion | Excellent for stereocontrol, good functional group tolerance.[7][8] | Stoichiometric phosphine oxide byproduct can complicate purification.[7] |

| Addition to Alkenes | Linear Alkene | H₂S, Zeolite Catalyst (e.g., decationized Y zeolite) | >95% (olefin conversion) | Up to 98% selectivity for the secondary thiol.[10] | Atom economical, potentially continuous process. | Requires handling of toxic H₂S gas, sulfide byproduct formation with other catalysts.[10] |

| Via Isothiouronium Salt | Secondary Alkyl Bromide | Thiourea; then NaOH or KOH | 50-70% | Good, avoids sulfide byproducts. | Uses stable, easy-to-handle reagents. | Can be less efficient for sterically hindered secondary halides.[1] |

| Via Dithioketal | Ketone | 1,3-Propanedithiol, BF₃·OEt₂; then LiAlH₄ | 40-70% (over 2 steps) | Good, specific for ketones. | Good for converting ketones to thiols. | Multi-step process, uses strong reducing agents. |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis and purification of a secondary long-chain thiol starting from a secondary alcohol.

Caption: General workflow for secondary thiol synthesis.

Biological Role: Thiols in Cellular Redox Signaling

Long-chain thiols, particularly those that can be incorporated into cellular structures, are influenced by and participate in the complex network of redox signaling. The thiol group is highly redox-active and central to maintaining cellular homeostasis.

Caption: Role of thiols in redox signaling and defense.

This diagram illustrates how cellular thiols, such as the low-molecular-weight thiol glutathione (GSH) and cysteine residues in proteins, respond to oxidative stress.[6][11] Reactive oxygen species (ROS) can oxidize these thiols.[6] The oxidation of protein thiols can lead to reversible post-translational modifications like S-glutathionylation, which can alter protein function and modulate signaling pathways, thereby translating an oxidative stimulus into a cellular response.[11][12] The glutathione system plays a central role in detoxifying ROS and maintaining a reducing intracellular environment.[11]

Conclusion

The synthesis of secondary long-chain thiols is a well-established field with a diverse array of reliable methods. The choice of synthetic route is dictated by factors such as starting material availability, cost, and the desired stereochemical outcome. For stereospecific synthesis from chiral alcohols, the Mitsunobu reaction is a superior choice. For large-scale, atom-economical production from alkenes, catalytic addition of H₂S is promising, provided selectivity can be controlled. As the role of these molecules in drug development and materials science continues to expand, the development of even more efficient, selective, and sustainable synthetic methodologies will remain an area of active research.

References

- 1. Thiol - Wikipedia [en.wikipedia.org]

- 2. A protocol for selective synthesis of thiol-functionalized allylic sulfonyl fluorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid Sulfuric Acid from Aldehyde/Acetone and Thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 10. EP0122654B1 - Preparation of secondary thiols - Google Patents [patents.google.com]

- 11. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 12. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of Tridecane-2-thiol

This technical guide provides a comprehensive overview of the expected spectroscopic data for Tridecane-2-thiol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predicted data and information from analogous compounds to offer a detailed analytical profile. This document is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic characteristics of long-chain thiols.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These values are derived from computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.71 | Sextet | 1H | CH-SH |

| ~1.55 | Multiplet | 2H | CH₂ adjacent to CH-SH |

| ~1.26 | Multiplet | 18H | (CH₂)₉ |

| ~1.25 | Doublet | 3H | CH₃ adjacent to CH-SH |

| ~0.88 | Triplet | 3H | Terminal CH₃ |

| ~1.50 | Singlet (broad) | 1H | SH |

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (ppm) | Assignment |

| ~45.5 | CH-SH |

| ~39.5 | CH₂ adjacent to CH-SH |

| ~31.9 | CH₂ |

| ~29.7 | CH₂ |

| ~29.6 | CH₂ |

| ~29.5 | CH₂ |

| ~29.3 | CH₂ |

| ~27.5 | CH₂ |

| ~25.8 | CH₂ |

| ~22.7 | CH₂ |

| ~22.5 | CH₃ adjacent to CH-SH |

| ~14.1 | Terminal CH₃ |

Table 3: Predicted Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955-2920 | Strong | C-H stretch (alkane) |

| 2850 | Strong | C-H stretch (alkane) |

| 2550 | Weak | S-H stretch (thiol) |

| 1465 | Medium | C-H bend (alkane) |

| 1375 | Medium | C-H bend (alkane) |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Relative Intensity | Assignment |

| 216 | Moderate | [M]⁺ (Molecular Ion) |

| 183 | Moderate | [M - SH]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols suitable for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). For long-chain alkanes, CDCl₃ is a common and effective solvent.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound, particularly the S-H and C-H bonds.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: ATR is a simple method for liquid samples. Place a single drop of neat this compound directly onto the ATR crystal.[2][3]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.

Alternative Methodology (Liquid Cell):

-

Cell Preparation: Use a liquid cell with IR-transparent windows (e.g., NaCl or KBr).[2][4]

-

Sample Loading: Introduce a few drops of this compound into the cell and seal it.[2][5]

-

Analysis: Place the liquid cell in the sample holder of the FTIR instrument and acquire the spectrum as described above.[2]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its structure. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.

Methodology (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

Instrumentation: Use a GC-MS system equipped with a capillary column suitable for separating non-polar compounds (e.g., a DB-5 or equivalent).

-

Gas Chromatography:

-

Injector: Set the injector temperature to 250°C.

-

Oven Program: Start with an initial temperature of 50°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min.

-

Carrier Gas: Use helium at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 40-400.

-

Transfer Line: Keep the transfer line temperature around 280°C to prevent condensation. Be aware that thiols can be thermolabile.[6]

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic techniques described.

References

- 1. Additional insights from very-high-resolution 13C NMR spectra of long-chain n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Volatile thiols using GC-MSD - Chromatography Forum [chromforum.org]

Navigating the Chemistry of Long-Chain Secondary Thiols: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Long-chain secondary thiols are a class of organosulfur compounds characterized by a sulfhydryl (-SH) group attached to a secondary carbon atom within a long aliphatic chain. Their unique chemical properties, including their nucleophilicity, susceptibility to oxidation, and potential for biological activity, make them valuable intermediates in various fields, including drug development, polymer chemistry, and materials science. However, their safe and effective use necessitates a thorough understanding of their potential hazards and appropriate handling procedures. This technical guide provides a comprehensive overview of the safety, handling, chemical properties, and biological relevance of long-chain secondary thiols, with a focus on providing practical information for laboratory professionals.

Physicochemical and Toxicological Properties

A clear understanding of the physical, chemical, and toxicological properties of long-chain secondary thiols is fundamental to their safe handling. The following tables summarize key data for representative compounds, 1-dodecanethiol and tert-dodecylmercaptan.

Table 1: Physical and Chemical Properties of Representative Long-Chain Thiols

| Property | 1-Dodecanethiol | tert-Dodecylmercaptan | Reference(s) |

| CAS Number | 112-55-0 | 25103-58-6 | [1][2] |

| Molecular Formula | C12H26S | C12H26S | [3] |

| Molecular Weight | 202.4 g/mol | 202.44 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | Colorless liquid | [2][5] |

| Odor | Mild skunk-like odor | Repulsive odor | [2][5] |

| Boiling Point | 266-283 °C | 227-248 °C | [1] |

| Melting Point | -7 °C | -7.5 °C | [1][4] |

| Flash Point | 133 °C | 91 °C | [1][4] |

| Vapor Pressure | < 0.1 mmHg at 25 °C | < 0.1 mmHg at 23.9 °C | [1][4] |

| Vapor Density | 6.98 (Air = 1) | 6.98 (Air = 1) | [1][4] |

| Specific Gravity | 0.845 g/cm³ at 20 °C | 0.858 at 25 °C | [1][4] |

| Water Solubility | Insoluble | < 1 mg/mL at 22.8 °C | [1][4] |

Table 2: Toxicological Data of Representative Long-Chain Thiols

| Parameter | 1-Dodecanethiol | tert-Dodecylmercaptan | Reference(s) |

| Acute Oral Toxicity (LD50) | > 5000 mg/kg (mouse) | > 2000 mg/kg (ingestion may be harmful) | [6][7] |

| Acute Dermal Toxicity (LD50) | > 2000 mg/kg (rat) | Not specified, but skin contact may cause sensitization | [7][8] |

| Acute Inhalation Toxicity (LC50) | > 3.1 mg/L (rat, 4.5 h) | Not specified, but may cause respiratory irritation | [9] |

| Skin Corrosion/Irritation | Corrosive (rabbit) | Causes skin irritation | [9] |

| Serious Eye Damage/Irritation | Causes serious eye damage | Causes serious eye irritation | [6][10] |

| Skin Sensitization | May cause an allergic skin reaction | May cause an allergic skin reaction | [1][10] |

Hazard Identification and Safety Precautions

Long-chain secondary thiols present several potential hazards that require strict adherence to safety protocols.

Primary Hazards:

-

Odor: Thiols are notorious for their strong, unpleasant odors, which can be detected at very low concentrations. While the odor itself may not be toxic, it can cause nuisance and discomfort.

-

Skin and Eye Irritation: Direct contact can cause skin irritation, and in some cases, severe eye damage.[6][10] Prolonged or repeated exposure may lead to dermatitis.[7]

-

Sensitization: Some individuals may develop an allergic skin reaction upon exposure.[1][10]

-

Inhalation: Inhalation of vapors may cause respiratory tract irritation.

-

Combustibility: These compounds are combustible and can form explosive mixtures with air upon intense heating.[2][11]

Recommended Safety Precautions:

-

Engineering Controls: All work with long-chain secondary thiols should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Gloves: Nitrile or neoprene gloves are recommended for handling thiols.[6] Always inspect gloves for tears or punctures before use and discard them after handling the chemical.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

-

Lab Coat: A flame-resistant lab coat should be worn to protect clothing and skin.

-

-

Handling: Avoid direct contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[11] Keep containers tightly closed. Store separately from incompatible materials such as oxidizing agents, strong bases, and acids.[2][6]

Chemical Reactivity and Stability

Understanding the chemical reactivity of long-chain secondary thiols is crucial for safe handling, storage, and experimental design.

-

Oxidation: Thiols are readily oxidized, particularly in the presence of air (oxygen) or other oxidizing agents, to form disulfides (R-S-S-R).[12] This process can be accelerated by the presence of base or metal catalysts.[12][13] Further oxidation can lead to the formation of sulfonic acids (RSO₃H).[12] The rate of air oxidation is influenced by factors such as temperature, pH, and the presence of catalysts.[13][14]

-

Acidity and Nucleophilicity: Thiols are more acidic than their corresponding alcohols.[15] The resulting thiolate anion (R-S⁻) is a potent nucleophile and readily participates in Sₙ2 reactions with alkyl halides to form thioethers (sulfides).[15][16]

-

Reactions with Electrophiles: The strong nucleophilicity of the sulfhydryl group allows it to react with a variety of electrophiles, including Michael acceptors and alkylating agents.[17]

-

Incompatible Materials: Long-chain secondary thiols are incompatible with strong oxidizing agents, strong bases, alkali metals, and strong reducing agents.[2][6] Contact with acids can lead to the liberation of toxic hydrogen sulfide gas.[4] They can also be corrosive to copper and brass.[6]

Experimental Protocols

The following section provides detailed methodologies for key experiments related to the handling and analysis of long-chain secondary thiols.

Synthesis of a Representative Long-Chain Thiol: 1-Dodecanethiol

This protocol describes a common method for the synthesis of a primary long-chain thiol, which serves as a useful reference. The synthesis of secondary thiols often involves the reaction of a ketone with a source of sulfur.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromododecane (1.0 mol), thiourea (1.1 mol), and 95% ethanol (sufficient to dissolve the reactants).

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours.

-

Hydrolysis: After cooling, add a solution of sodium hydroxide (2.2 mol) in water to the reaction mixture.

-

Second Reflux: Heat the mixture to reflux again for 2-4 hours to hydrolyze the intermediate isothiouronium salt.

-

Work-up: Cool the reaction mixture and acidify with hydrochloric acid. The dodecanethiol will form a separate layer.

-

Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. The product can be further purified by vacuum distillation.

General Protocol for Handling and Dispensing

-

Preparation: Before starting, ensure the chemical fume hood is functioning correctly and all necessary PPE is readily available. Prepare a quench solution (e.g., bleach) for decontaminating glassware and spills.

-

Dispensing: Use a syringe or cannula for transferring the liquid thiol to minimize exposure to air and prevent the release of odors.

-

Reaction Setup: If the reaction is sensitive to air, use standard Schlenk line techniques. Vent any off-gases through a bleach trap to neutralize the thiol odor.

-

Post-Reaction: Quench any unreacted thiol in the reaction mixture by slowly adding an oxidizing agent like bleach or hydrogen peroxide in the fume hood.

Spill Cleanup Procedure

-

Evacuate and Ventilate: In case of a spill, immediately evacuate the area and ensure adequate ventilation.

-

Absorb: For small spills, use an inert absorbent material like vermiculite or sand to soak up the liquid.

-

Neutralize: Treat the absorbent material with a bleach solution to oxidize the thiol.

-

Collect and Dispose: Collect the neutralized absorbent material in a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Wipe the spill area with a bleach solution, followed by soap and water.

Waste Disposal

-

Segregation: Collect all thiol-containing waste (liquid and solid) in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Neutralization: Before disposal, it is good practice to neutralize the thiol waste by reacting it with an oxidizing agent like bleach or hydrogen peroxide in a fume hood.

-

Disposal: Dispose of the neutralized waste according to your institution's hazardous waste disposal guidelines.

Protocol for Quantification of Thiols (Ellman's Test)

This colorimetric assay is widely used to determine the concentration of free thiol groups in a sample.

Materials:

-

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) solution

-

Reaction buffer (e.g., Tris buffer, pH 8.0)

-

Spectrophotometer

Procedure:

-

Prepare Samples: Prepare your sample containing the long-chain secondary thiol at an appropriate concentration in the reaction buffer.

-

Reaction: In a cuvette, mix the sample solution with the DTNB solution.

-

Incubation: Allow the reaction to proceed for a few minutes at room temperature. The thiol will react with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a yellow color.

-

Measurement: Measure the absorbance of the solution at 412 nm using a spectrophotometer.

-

Calculation: The concentration of the thiol can be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0).[18]

Protocol for In Vitro Skin Irritation Testing

This protocol provides a general overview of an in vitro method using reconstructed human epidermis models, which is an alternative to animal testing.[19][20][21][22]

Materials:

-

Reconstructed human epidermis (RhE) tissue models

-

Assay medium

-

Test chemical (long-chain secondary thiol)

-

Positive and negative controls

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Isopropanol or other suitable solvent

Procedure:

-

Tissue Preparation: Culture the RhE tissues according to the manufacturer's instructions.

-

Application of Test Chemical: Apply a defined amount of the long-chain secondary thiol to the surface of the RhE tissue.

-

Incubation: Incubate the treated tissues for a specific period (e.g., 60 minutes).

-

Rinsing: After incubation, thoroughly rinse the tissues to remove the test chemical.

-

Post-Incubation: Transfer the tissues to fresh medium and incubate for a longer period (e.g., 42 hours).[21]

-

Viability Assay: Assess the viability of the tissues using the MTT assay. Viable cells will reduce the yellow MTT to a purple formazan product.

-

Quantification: Extract the formazan and measure its absorbance. The percentage of viable cells in the treated tissues is calculated relative to the negative control.

-

Classification: Based on the cell viability, the chemical is classified as an irritant or non-irritant according to established guidelines.

Biological Interactions and Signaling Pathways

Long-chain secondary thiols, due to the reactivity of their sulfhydryl group, have the potential to interact with various biological molecules and influence cellular signaling pathways. Their lipophilic nature may facilitate their incorporation into cellular membranes and interaction with intracellular components. Two key pathways that are sensitive to redox modulation by thiols are the NF-κB and Nrf2 signaling pathways.

Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) plays a critical role in regulating the inflammatory response. The activity of NF-κB is tightly controlled by its inhibitor, IκB. Certain stimuli can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The redox state of the cell is a crucial factor in regulating NF-κB activity, and thiols can directly influence this pathway. It is plausible that long-chain secondary thiols could modulate NF-κB signaling by reacting with critical cysteine residues on proteins within the pathway, thereby altering their function.[11][23]

Activation of the Nrf2-Keap1 Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Electrophiles and reactive oxygen species can modify specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of antioxidant and detoxification genes. Given their reactivity with electrophiles, long-chain secondary thiols or their metabolites could potentially activate the Nrf2 pathway by interacting with the cysteine sensors of Keap1.[24][25][26][27][28]

Conclusion

Long-chain secondary thiols are a versatile class of compounds with significant potential in various scientific and industrial applications. However, their inherent reactivity and potential hazards demand a cautious and informed approach to their handling. By adhering to the safety protocols, understanding the chemical properties, and being aware of the potential biological interactions outlined in this guide, researchers and professionals can safely harness the unique characteristics of these molecules for their work. Further research into the specific biological activities and toxicological profiles of different long-chain secondary thiols will continue to refine our understanding and expand their safe and effective application.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. TERTIARY DODECYL MERCAPTAN - Ataman Kimya [atamanchemicals.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. TERT-DODECYLMERCAPTAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. 1-Dodecanethiol | C12H25SH | CID 8195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemstock.ae [chemstock.ae]

- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 9. chemicalbook.com [chemicalbook.com]

- 10. cpachem.com [cpachem.com]

- 11. synerzine.com [synerzine.com]

- 12. Thiol - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Role of thiol oxidation by air in the mechanism of the self-initiated thermal thiol–ene polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. criver.com [criver.com]

- 20. episkin.com [episkin.com]

- 21. Skin Irritation: SkinEthic Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 22. iivs.org [iivs.org]

- 23. Reversible Thiol Oxidation Increases Mitochondrial Electron Transport Complex Enzyme Activity but Not Respiration in Cardiomyocytes from Patients with End-Stage Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Nrf2 is activated by disruption of mitochondrial thiol homeostasis but not by enhanced mitochondrial superoxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. Activation of NRF2 Signaling Pathway Delays the Progression of Hyperuricemic Nephropathy by Reducing Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of 2-Alkanethiols Versus 1-Alkanethiols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the comparative reactivity of 2-alkanethiols and 1-alkanethiols. Understanding these differences is crucial for applications ranging from the synthesis of active pharmaceutical ingredients to the development of novel drug delivery systems and biomolecular functionalization. This document outlines the core principles governing their reactivity, presents available quantitative data, details relevant experimental protocols, and provides visual representations of key concepts.

Core Principles Governing Reactivity

The reactivity of alkanethiols is primarily dictated by two key factors: electronic effects and steric hindrance . The position of the thiol group along the alkyl chain, distinguishing a 2-alkanethiol (a secondary thiol) from a 1-alkanethiol (a primary thiol), significantly influences both of these factors.

Electronic Effects: The nucleophilicity of a thiol is largely determined by the acidity of the S-H bond, as the thiolate anion (RS⁻) is the primary reactive species in many reactions. The pKa value is a direct measure of this acidity. A lower pKa indicates a more acidic thiol and a higher concentration of the more nucleophilic thiolate at a given pH. Alkyl groups are weakly electron-donating. In a 2-alkanethiol, the secondary carbon bearing the thiol group is attached to two alkyl groups, leading to a slightly greater electron-donating effect compared to the primary carbon of a 1-alkanethiol. This increased electron density on the sulfur is expected to make the 2-alkanethiolate a stronger base and thus a slightly less acidic parent thiol (higher pKa).

Steric Hindrance: The bulkiness of the groups surrounding the reactive sulfur atom plays a critical role in the kinetics of many reactions. In a 2-alkanethiol, the thiol group is flanked by two alkyl groups and a hydrogen atom, creating a more sterically congested environment compared to the less hindered terminal thiol group of a 1-alkanethiol. This steric bulk can impede the approach of reactants, particularly in reactions with a concerted transition state, such as Sₙ2 reactions.

Data Presentation: A Quantitative Comparison

Direct comparative kinetic data for a wide range of reactions is not extensively available in the literature. However, a comparison of the acidity (pKa) of analogous primary and secondary thiols provides valuable insight into their relative nucleophilicity.

| Compound | Structure | Type | pKa |

| 1-Propanethiol | CH₃CH₂CH₂SH | Primary | ~10.2 - 10.86[1][2] |

| 2-Propanethiol | CH₃CH(SH)CH₃ | Secondary | ~10.86[2] |

Interpretation: The available data suggests that 1-propanethiol and 2-propanethiol have very similar pKa values. While a slight increase in pKa might be expected for the secondary thiol due to electronic effects, the difference appears to be minimal. This implies that the intrinsic nucleophilicity of the corresponding thiolates is also very similar. Therefore, differences in reactivity are more likely to be dominated by steric factors.

Comparative Reactivity in Key Chemical Transformations

Nucleophilic Substitution (Sₙ2) Reactions

In Sₙ2 reactions, the nucleophilic thiolate attacks an electrophilic carbon center, displacing a leaving group in a single, concerted step. The transition state is sterically demanding, making the reaction highly sensitive to the bulk of both the nucleophile and the electrophile.

Logical Relationship: Sₙ2 Reactivity

Caption: Steric hindrance in 2-alkanethiolates leads to slower Sₙ2 reaction rates.

Due to the increased steric bulk around the sulfur atom, 2-alkanethiols are generally less reactive nucleophiles than 1-alkanethiols in Sₙ2 reactions . The alkyl groups on the secondary carbon hinder the backside attack required for this reaction mechanism, leading to a higher activation energy and a slower reaction rate.

Oxidation of Thiols

Thiols can be oxidized to a variety of products, including disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. The mechanism of oxidation can vary depending on the oxidant and reaction conditions, involving either one- or two-electron pathways.

Reaction Pathway: Thiol Oxidation

Caption: General oxidation pathways for alkanethiols.

Thiol-Disulfide Exchange

Thiol-disulfide exchange is a crucial reaction in biochemistry and materials science, involving the attack of a thiolate on a disulfide bond. This reaction proceeds via an Sₙ2-type mechanism on the sulfur atom.

Reaction Mechanism: Thiol-Disulfide Exchange

Caption: Sₙ2 mechanism of thiol-disulfide exchange.

Similar to Sₙ2 reactions at carbon centers, the rate of thiol-disulfide exchange is sensitive to steric hindrance. Therefore, 1-alkanethiols are expected to undergo thiol-disulfide exchange more rapidly than 2-alkanethiols . The less hindered primary thiolate can more easily approach the disulfide bond, leading to a lower activation energy for the formation of the trigonal bipyramidal transition state.

Radical Reactions

In radical reactions, the reactivity of a thiol is often related to its ability to act as a hydrogen atom donor, which is dependent on the S-H bond dissociation energy (BDE). A weaker S-H bond leads to a faster rate of hydrogen atom transfer.

As mentioned earlier, the S-H bond in a 2-alkanethiol is expected to be slightly weaker than in a 1-alkanethiol due to the greater stability of the resulting secondary thiyl radical. This suggests that 2-alkanethiols may be more reactive as hydrogen atom donors in radical chain reactions .

Experimental Protocols

This section provides generalized protocols for key experiments used to determine the reactivity of thiols. Specific parameters may need to be optimized depending on the specific alkanethiols and reaction partners.

Determination of Thiol pKa by Spectrophotometric Titration

This method relies on the change in UV-Vis absorbance of a pH indicator or the thiol itself upon deprotonation.

Experimental Workflow: pKa Determination

Caption: Workflow for determining thiol pKa via spectrophotometric titration.

Procedure:

-

Preparation of Solutions: Prepare a stock solution of the alkanethiol in a suitable solvent (e.g., ethanol). Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: For each pH value, add a small, constant volume of the thiol stock solution to a cuvette containing the buffer solution.

-

Spectrophotometric Measurement: Record the UV-Vis spectrum of each solution. If the thiol itself does not have a distinct absorbance change upon deprotonation, a pH indicator can be used.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Kinetic Analysis of Thiol Reactions by Chromatography

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of a reaction by separating and quantifying the reactants and products over time.

Procedure:

-

Reaction Setup: In a thermostated reactor, combine the alkanethiol, the reaction partner (e.g., an alkyl halide for an Sₙ2 reaction), and a suitable solvent.

-

Time-course Sampling: At regular intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).

-

HPLC Analysis: Inject the quenched sample into an HPLC system equipped with an appropriate column and detector (e.g., UV-Vis or mass spectrometer).

-

Data Analysis: Determine the concentrations of the reactants and products at each time point by integrating the corresponding peak areas and using a calibration curve. Plot the concentration of a reactant or product as a function of time. The rate constant can be determined by fitting the data to the appropriate integrated rate law (e.g., second-order for a bimolecular reaction).

Measurement of Thiol Oxidation Rate

The rate of thiol oxidation can be monitored by measuring the disappearance of the free thiol over time. A common method involves the use of Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), which reacts with free thiols to produce a colored product that can be quantified spectrophotometrically.

Procedure:

-

Reaction Initiation: Initiate the oxidation of the alkanethiol solution by introducing an oxidant (e.g., by bubbling air or adding a chemical oxidant).

-

Sampling and Derivatization: At various time points, take an aliquot of the reaction mixture and add it to a solution of DTNB in a suitable buffer.

-

Spectrophotometric Measurement: Measure the absorbance of the resulting solution at 412 nm, which corresponds to the formation of the 2-nitro-5-thiobenzoate anion.

-

Data Analysis: The concentration of the remaining free thiol at each time point can be calculated from the absorbance using the Beer-Lambert law. Plotting the thiol concentration versus time allows for the determination of the initial rate of oxidation.

Conclusion

The reactivity of alkanethiols is a nuanced interplay of electronic and steric effects. While the pKa values of 1- and 2-alkanethiols are similar, suggesting comparable intrinsic nucleophilicity of their corresponding thiolates, steric hindrance plays a dominant role in differentiating their reactivity in many common chemical transformations.

-

1-Alkanethiols are generally more reactive in reactions sensitive to steric bulk, such as Sₙ2 substitutions and thiol-disulfide exchange .

-

2-Alkanethiols , due to greater steric hindrance, are typically less reactive in these transformations.

-

In radical reactions , the potentially lower S-H bond dissociation energy of 2-alkanethiols may lead to enhanced reactivity as hydrogen atom donors.

For researchers and drug development professionals, a thorough understanding of these reactivity differences is paramount for designing synthetic routes, predicting reaction kinetics, and developing stable and effective thiol-containing molecules. The experimental protocols provided herein offer a starting point for the quantitative evaluation of these differences in specific applications.

References

Tridecane-2-thiol: A Technical Guide to its Potential Applications in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridecane-2-thiol, a long-chain secondary alkanethiol, presents intriguing possibilities for advancements in materials science. While specific research on this isomer is limited, its molecular structure suggests a range of potential applications, drawing parallels from the well-documented properties of other long-chain alkanethiols. This technical guide consolidates the predicted characteristics, synthesis methodologies, and prospective applications of this compound in areas such as self-assembled monolayers (SAMs), nanoparticle functionalization, and polymer chemistry. Experimental protocols and quantitative data, extrapolated from related compounds, are provided to offer a foundational understanding for future research and development.

Introduction

Alkanethiols are a class of organic compounds containing a thiol (-SH) group attached to an alkyl chain. They are of significant interest in materials science due to the strong affinity of the sulfur atom for the surfaces of noble metals like gold, silver, and copper. This interaction facilitates the formation of highly ordered, self-assembled monolayers (SAMs), which can be used to tailor the surface properties of materials for a variety of applications.

This compound, with its 13-carbon backbone and the thiol group positioned on the second carbon, is a less-studied isomer of the more common primary alkanethiols. The placement of the thiol group as a secondary thiol may influence the packing density and orientation of molecules in SAMs, potentially leading to unique surface properties. This guide explores these possibilities and provides a comprehensive overview of the potential of this compound in materials science.

Physicochemical Properties of this compound (Predicted)

| Property | Value (for Tridecane-1-thiol) | Reference |

| Molecular Formula | C₁₃H₂₈S | [1] |

| Molecular Weight | 216.43 g/mol | [1] |

| Appearance | Colorless liquid | Inferred |

| Boiling Point | ~235 °C | Inferred from similar compounds |

| Density | ~0.84 g/mL | Inferred from similar compounds |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), insoluble in water.[2] | [2] |

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for creating secondary thiols. A common route involves the conversion of the corresponding alcohol, 2-tridecanol, to the thiol.

General Synthesis Workflow

References

Tridecane-2-thiol: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tridecane-2-thiol, a long-chain secondary aliphatic thiol, is emerging as a valuable and versatile precursor in various domains of organic synthesis, including the development of novel therapeutic agents and advanced materials. Its unique structural features—a lengthy hydrophobic carbon chain and a reactive secondary thiol group—impart specific physical and chemical properties that can be strategically exploited. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, with a focus on its role as a precursor. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows are presented to facilitate its practical application in the laboratory.

Introduction

The functionalization of molecules with long alkyl chains is a critical strategy in medicinal chemistry and materials science. The incorporation of a tridecyl group can significantly enhance lipophilicity, influencing a molecule's pharmacokinetic profile, such as its absorption, distribution, metabolism, and excretion (ADME). Furthermore, the long alkyl chain can promote self-assembly and orientation in the design of novel materials. The thiol group, known for its high nucleophilicity and propensity to undergo a variety of chemical transformations, serves as an excellent handle for introducing this long alkyl chain onto a diverse range of molecular scaffolds. This compound, with its secondary thiol placement, offers distinct steric and electronic properties compared to its primary thiol counterpart, tridecane-1-thiol, potentially leading to unique reactivity and product profiles.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not widely published, its properties can be reliably estimated based on data from analogous long-chain secondary thiols and the parent alkane, tridecane.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Source/Basis for Estimation |

| Molecular Formula | C₁₃H₂₈S | - |

| Molecular Weight | 216.43 g/mol | - |

| Appearance | Colorless liquid | Analogy with other long-chain thiols[1][2] |

| Odor | Characteristic, strong thiol odor | General property of thiols[1][2] |

| Boiling Point | ~280-290 °C at 760 mmHg | Slightly lower than tridecane-1-thiol (291.6 °C)[3] |

| Density | ~0.84 g/cm³ | Similar to tridecane-1-thiol (0.841 g/cm³)[3] |

| Solubility | Soluble in organic solvents (e.g., ethanol, diethyl ether, dichloromethane); Insoluble in water | General solubility of long-chain alkanes and thiols[1][2] |

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show a characteristic multiplet for the proton on the carbon bearing the thiol group (CH -SH) around 2.7-3.0 ppm. The -SH proton will appear as a triplet around 1.3-1.6 ppm, which is exchangeable with D₂O. The terminal methyl group of the long alkyl chain will be a triplet at approximately 0.88 ppm, while the methylene groups will present as a broad multiplet between 1.2 and 1.6 ppm. The methyl group adjacent to the thiol will be a doublet around 1.3 ppm.

-

¹³C NMR (CDCl₃): The carbon attached to the thiol group is expected to have a chemical shift in the range of 35-45 ppm. The carbons of the long alkyl chain will resonate in the typical aliphatic region of 14-32 ppm.

-

Mass Spectrometry (EI): The mass spectrum will likely show the molecular ion peak (M⁺) at m/z 216. The fragmentation pattern would be characterized by the loss of the SH radical and subsequent fragmentation of the alkyl chain.

Synthesis of this compound

This compound can be synthesized through several established methods for the preparation of secondary thiols. The two most common approaches start from either the corresponding alkyl halide (2-bromotridecane) or the ketone (tridecan-2-one).

From 2-Bromotridecane via Nucleophilic Substitution

This method involves the Sₙ2 reaction of 2-bromotridecane with a sulfur nucleophile. To avoid the common side reaction of thioether formation, a two-step process using potassium thioacetate followed by hydrolysis is generally preferred.

Workflow for the Synthesis of this compound from 2-Bromotridecane:

Caption: Synthesis of this compound via Thioacetylation and Hydrolysis.

Experimental Protocol:

Step 1: Synthesis of Tridecane-2-yl S-acetylthioacetate

-

To a solution of 2-bromotridecane (1 eq.) in acetone or ethanol, add potassium thioacetate (1.1 eq.).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the potassium bromide precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude thioacetate. This intermediate can often be used in the next step without further purification.

Step 2: Hydrolysis to this compound

-

Dissolve the crude tridecane-2-yl S-acetylthioacetate in a deoxygenated mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2 eq.) or lithium aluminum hydride (for a reductive cleavage) and stir the mixture at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the thiolate.

-

Extract the product with diethyl ether or dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford pure this compound.

Table 2: Expected Reaction Parameters for the Synthesis from 2-Bromotridecane

| Parameter | Step 1 (Thioacetylation) | Step 2 (Hydrolysis) |

| Solvent | Acetone or Ethanol | Ethanol/Water |

| Temperature | Reflux (~56-78 °C) | Room Temperature |

| Reaction Time | 4-6 hours | 2-4 hours |

| Expected Yield | >90% (for the thioacetate) | >85% (for the thiol) |

From Tridecan-2-one via Reductive Thiolation

This method involves the conversion of the ketone to a dithioketal followed by reductive cleavage.

Experimental Protocol:

-

To a solution of tridecan-2-one (1 eq.) and ethane-1,2-dithiol (1.2 eq.) in a suitable solvent like dichloromethane, add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the dithioketal.

-

The dithioketal can then be reduced to the corresponding thiol using a reducing agent like lithium aluminum hydride in THF.

This compound as a Precursor in Key Organic Reactions

The reactivity of this compound is dominated by the nucleophilicity of the sulfur atom and the susceptibility of the S-H bond to oxidation.

Oxidation to Bis(tridecan-2-yl) Disulfide

Thiols can be readily oxidized to disulfides, a reaction of significant importance in biochemistry and polymer science. Mild oxidizing agents are typically used to prevent over-oxidation to sulfonic acids.[3]

Reaction Scheme: 2 R-SH + [O] → R-S-S-R + H₂O (where R = tridecan-2-yl)

Experimental Protocol:

-

Dissolve this compound (1 eq.) in a suitable solvent such as dichloromethane or methanol.

-

Add a solution of iodine (0.5 eq.) in the same solvent dropwise at room temperature.

-

Stir the reaction until the characteristic brown color of iodine disappears.

-

Wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the disulfide with an organic solvent, dry, and concentrate to obtain the product.

Table 3: Common Oxidizing Agents and Conditions for Disulfide Formation

| Oxidizing Agent | Solvent | Temperature | Expected Yield |

| I₂ / Base | Methanol | Room Temperature | High |

| Air (O₂) / Catalyst | Toluene | 60-80 °C | Moderate to High |

| H₂O₂ | Ethanol | 0 °C to Room Temp. | High |

| Dimethyl sulfoxide (DMSO) | Acidic conditions | Room Temperature | Good to Excellent[4] |

Synthesis of Thioethers via S-Alkylation

The thiolate anion of this compound is a potent nucleophile and readily participates in Sₙ2 reactions with alkyl halides to form thioethers.[5]

Workflow for Thioether Synthesis:

References

An In-depth Technical Guide to the Chirality and Enantiomers of Tridecane-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Chirality in Tridecane-2-thiol

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. In the case of this compound, the carbon atom at the second position (C2) is bonded to four different substituents: a hydrogen atom, a methyl group, a thiol group (-SH), and a long undecyl chain. This C2 atom is therefore a stereogenic center, or chiral center, which gives rise to two distinct spatial arrangements known as enantiomers.

The two enantiomers of this compound are designated as (R)-Tridecane-2-thiol and (S)-Tridecane-2-thiol according to the Cahn-Ingold-Prelog priority rules. These enantiomers exhibit identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity. More importantly, enantiomers can exhibit significantly different biological activities due to the stereospecific nature of biological receptors and enzymes.

Caption: Enantiomers of this compound.

Physicochemical Properties of this compound Enantiomers

While specific experimental data for the enantiomers of this compound are not available, the following table outlines the expected physicochemical properties. It is important to note that most properties will be identical for both enantiomers, with the exception of optical rotation.

| Property | (R)-Tridecane-2-thiol | (S)-Tridecane-2-thiol | Racemic this compound |

| Molecular Formula | C₁₃H₂₈S | C₁₃H₂₈S | C₁₃H₂₈S |

| Molecular Weight ( g/mol ) | 216.43 | 216.43 | 216.43 |

| Boiling Point (°C) | Expected to be identical | Expected to be identical | Expected to be identical |

| Melting Point (°C) | Expected to be identical | Expected to be identical | May differ |

| Density (g/mL) | Expected to be identical | Expected to be identical | Expected to be identical |

| Refractive Index | Expected to be identical | Expected to be identical | Expected to be identical |

| Specific Rotation ([α]D) | Expected to be equal in magnitude but opposite in sign | Expected to be equal in magnitude but opposite in sign | 0° |

Experimental Protocols

The following sections describe hypothetical but detailed experimental protocols for the synthesis and separation of this compound enantiomers. These methods are based on well-established principles in organic synthesis and chiral resolution.

Synthesis of Racemic this compound

A common method for the synthesis of thiols is via the reaction of an alkyl halide with a thiolating agent, such as sodium hydrosulfide or thiourea followed by hydrolysis.

Materials:

-

2-Bromotridecane

-

Thiourea

-

Sodium hydroxide

-

Ethanol

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 2-bromotridecane (1 equivalent) and thiourea (1.1 equivalents) in ethanol is refluxed for 4 hours.

-

After cooling to room temperature, a solution of sodium hydroxide (2.5 equivalents) in water is added, and the mixture is refluxed for another 4 hours.

-

The reaction mixture is cooled, and the ethanol is removed under reduced pressure.

-

The aqueous residue is acidified with hydrochloric acid and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to yield racemic this compound.

Chiral Resolution of this compound Enantiomers

The separation of enantiomers can be achieved through various methods, including chiral chromatography or derivatization with a chiral resolving agent to form diastereomers, which can then be separated by conventional chromatography or crystallization.

Method: Diastereomeric Salt Formation and Fractional Crystallization

Materials:

-

Racemic this compound

-

A chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine or a chiral acid)

-

A suitable solvent (e.g., ethanol, methanol, or acetone)

Procedure:

-

The racemic this compound is reacted with an equimolar amount of a chiral resolving agent in a suitable solvent to form diastereomeric salts.

-

The solvent is slowly evaporated, or the solution is cooled to induce fractional crystallization. One diastereomer will preferentially crystallize out of the solution due to its lower solubility.

-

The crystals are collected by filtration. This process may be repeated several times to improve the diastereomeric excess.

-

The purified diastereomeric salt is then treated with an acid or base to liberate the enantiomerically enriched this compound.

-

The enantiomeric purity of the separated thiol is determined using chiral HPLC or by measuring its specific rotation.

Caption: Workflow for Chiral Resolution.

Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathways have been reported for this compound, it is well-established that enantiomers of chiral molecules can exhibit markedly different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

For instance, one enantiomer may act as an agonist at a particular receptor, while the other may be an antagonist or be completely inactive. In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other could be responsible for undesirable side effects.

Given that long-chain aliphatic thiols can interact with cellular membranes and various enzymes, it is plausible that the enantiomers of this compound could have differential effects on signaling pathways related to lipid metabolism, oxidative stress, or inflammatory responses. Further research is necessary to elucidate any such activities.

Caption: Hypothetical Differential Signaling.

Conclusion

This compound is a chiral molecule with the potential for its enantiomers to exhibit distinct biological activities. Although specific experimental data for this compound is currently lacking, this guide provides a foundational understanding of its stereochemistry and outlines established methodologies for its synthesis and chiral resolution. For researchers and professionals in drug development, the principles discussed herein are crucial for the rational design and evaluation of chiral molecules. Future studies are warranted to isolate and characterize the enantiomers of this compound and to investigate their potential pharmacological and toxicological profiles.

A Theoretical and Computational Roadmap for Tridecane-2-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of Tridecane-2-thiol. In the absence of extensive specific research on this molecule, this document serves as a detailed roadmap for future in-silico investigations, drawing upon established computational chemistry and molecular modeling protocols for analogous long-chain alkanethiols. The aim is to equip researchers with the foundational knowledge to predict and analyze the physicochemical properties, reactivity, and potential biological interactions of this compound.

Introduction to this compound: Physicochemical Context

This compound is an organic molecule characterized by a thirteen-carbon aliphatic chain with a thiol (-SH) functional group attached to the second carbon atom. Thiols, also known as mercaptans, are sulfur analogs of alcohols and exhibit distinct chemical properties.[1][2] The thiol group is a key determinant of the molecule's reactivity, polarity, and potential for interaction with biological systems.[3]

General Properties of Thiols:

-

Acidity: Thiols are generally more acidic than their corresponding alcohols due to the weaker S-H bond compared to the O-H bond.[2][4]

-

Boiling Point and Solubility: Due to weaker hydrogen bonding, thiols have lower boiling points and are less soluble in polar solvents like water compared to alcohols of similar molecular weight.[1][2][5]

-

Oxidation: The thiol group is readily oxidized to form disulfide bridges (-S-S-), a reaction of significant importance in biological systems, particularly in protein structuring.[1][4]

-

Nucleophilicity: Thiols are strong nucleophiles, readily participating in reactions with electrophiles.[3][4]

Computational Methodologies for this compound

A multi-faceted computational approach is essential to thoroughly characterize this compound. This typically involves a combination of quantum mechanical and classical mechanics methods.

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are indispensable for accurately predicting the electronic structure and related properties of molecules.

Experimental Protocol: DFT Calculations for this compound

-

Structure Optimization:

-

An initial 3D structure of this compound is generated using molecular building software (e.g., Avogadro, ChemDraw).

-

The geometry is then optimized using a DFT functional, such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-311+G(d,p)). This process finds the lowest energy conformation of the molecule.

-

-

Vibrational Frequency Analysis:

-

Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra for validation.

-

-

Electronic Property Calculation:

-

Single-point energy calculations are performed on the optimized geometry to determine various electronic properties, including:

-

HOMO-LUMO gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density distribution, highlighting electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions.

-

-

Table 1: Predicted Molecular Properties of this compound from DFT Calculations (Exemplary Data)

| Property | Predicted Value (Exemplary) | Significance |

| Optimized Ground State Energy | -X.XXXX Hartrees | The total electronic energy of the molecule in its most stable conformation. |

| Dipole Moment | ~1.5 - 2.0 Debye | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

| HOMO Energy | ~ -6.5 eV | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | ~ 0.5 eV | Relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | ~ 7.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| S-H Bond Length | ~ 1.34 Å | A key geometric parameter influencing the acidity and reactivity of the thiol group. |

| C-S-H Bond Angle | ~ 96° | Reflects the hybridization and steric environment around the sulfur atom. |

| Mulliken Charge on Sulfur | ~ -0.1 e | Indicates the partial charge on the sulfur atom, influencing its electrostatic interactions. |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful tool for studying the conformational dynamics and intermolecular interactions of molecules over time.

Experimental Protocol: MD Simulations of this compound

-

System Setup:

-

A simulation box is created, and one or more this compound molecules are placed within it.